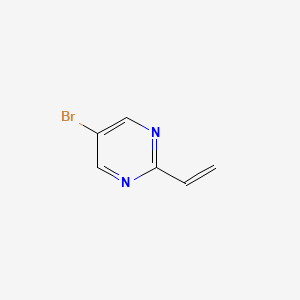

5-Bromo-2-vinylpyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGICTBSBIWVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Vinylpyrimidine and Its Precursors

De Novo Synthesis of the Pyrimidine (B1678525) Core Incorporating Bromine and Vinyl Functionalities

De novo synthesis involves the construction of the pyrimidine ring from simpler, non-cyclic starting materials. This approach offers the advantage of introducing the desired bromo and vinyl (or a vinyl precursor) groups at specific positions during the ring formation process, often providing a high degree of control over the final structure.

Annulation, or ring-forming, strategies are a cornerstone of heterocyclic synthesis. By using starting materials that already contain a bromine atom, the 5-bromo substituent can be incorporated directly into the pyrimidine core during its formation.

A classic and widely utilized method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netmdpi.com In the context of 5-bromopyrimidine (B23866) synthesis, a 2-brominated 1,3-dicarbonyl compound serves as a key synthon. 2-Bromomalonaldehyde (B19672), or its more stable synthetic equivalents like 2-bromo-1,3-bis(dimethylamino)trimethinium salts, can be reacted with a suitable N-C-N building block such as urea, thiourea, or guanidine.

For instance, the reaction of 2-bromomalonaldehyde with an unsubstituted amidine would theoretically lead to the formation of the 5-bromopyrimidine ring. The general mechanism involves the initial formation of an enamine by condensation of the amidine with one of the aldehyde groups, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. While specific literature examples detailing the use of 2-bromomalonaldehyde for this exact purpose are not abundant, the Pinner synthesis is a robust and predictable reaction, making this a highly plausible synthetic route. slideshare.netmdpi.com

Cyclocondensation reactions are fundamental to the synthesis of a vast array of heterocyclic systems, including pyrimidines. mdpi.comorganic-chemistry.org This strategy involves the reaction of a compound containing an N-C-N unit (an amidine) with a three-carbon (C-C-C) unit that possesses electrophilic sites at the 1 and 3 positions.

To incorporate the 5-bromo substituent, a brominated three-carbon synthon is required. For example, brominated α,β-unsaturated ketones or aldehydes can react with amidines. The reaction likely proceeds through a Michael addition of the amidine to the unsaturated system, followed by an intramolecular condensation and subsequent aromatization to furnish the 5-bromopyrimidine ring. The versatility of this approach allows for the pre-installation of various substituents on both the amidine and the three-carbon component, thereby enabling access to a wide range of substituted pyrimidines. organic-chemistry.org

| Reactant A (N-C-N) | Reactant B (Br-C-C-C) | Product | Reaction Type |

| Amidine Hydrochloride | 2-Bromo-1,3-dicarbonyl | 5-Bromopyrimidine derivative | Pinner-type Cyclocondensation |

| Guanidine | Brominated α,β-unsaturated ketone | 2-Amino-5-bromopyrimidine (B17363) derivative | Michael Addition-Cyclocondensation |

| Urea | 2-Bromomalonic ester | 5-Bromopyrimidinone derivative | Cyclocondensation |

Modular, or convergent, synthesis strategies involve the preparation of different fragments of the target molecule separately, which are then combined in the final stages of the synthesis. rsc.org This approach can be highly efficient and flexible. For 2,5-disubstituted pyrimidines, a modular one-pot synthesis can be envisioned. nih.govfigshare.com

One such strategy could involve a multi-component reaction where the fragments corresponding to the C2-N1, C4-C5-C6, and N3 atoms are combined. For example, a nitrile (R-CN) can serve as the C2-N3 precursor. A practical one-step process for the synthesis of 2,5-disubstituted pyrimidines from nitriles has been developed, showcasing the feasibility of this modular approach. nih.gov By choosing a nitrile that contains a vinyl group (or a precursor that can be converted to a vinyl group) and a three-carbon fragment that is brominated at the central carbon, one could assemble the 5-bromo-2-vinylpyrimidine core in a convergent manner.

Pyrimidine Annulation Strategies Utilizing Brominated Synthons

Functionalization and Derivatization of Pre-existing Pyrimidine Scaffolds

An alternative and often more common approach to complex pyrimidines is to start with a simpler, commercially available or easily synthesized pyrimidine ring and introduce the desired functional groups in subsequent steps.

The direct bromination of the pyrimidine ring is a key transformation for accessing 5-bromopyrimidine derivatives. The C5 position of the pyrimidine ring is susceptible to electrophilic attack, particularly when activating groups are present at the C2, C4, or C6 positions.

A common and effective reagent for this purpose is N-Bromosuccinimide (NBS). For example, 2-aminopyrimidine (B69317) can be selectively brominated at the 5-position using NBS in acetonitrile, often under mild conditions such as room temperature, to yield 2-amino-5-bromopyrimidine with high efficiency. chemicalbook.com

Another method involves the use of elemental bromine (Br₂) in a suitable solvent, such as glacial acetic acid. This method has been successfully applied to various pyrimidine derivatives. nih.gov The reaction conditions can be controlled to achieve selective monobromination at the C5 position. The reactivity of the pyrimidine ring towards bromination is influenced by the substituents already present. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can deactivate the ring towards electrophilic substitution.

| Starting Material | Brominating Agent | Solvent | Key Conditions | Product |

| 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | Acetonitrile | Ice-cooling, Room Temp. | 2-Amino-5-bromopyrimidine |

| 2-Hydroxypyrimidine | Bromine (Br₂) | Acetic Acid | Room Temperature | 5-Bromo-2-hydroxypyrimidine (B17364) |

| Pyrimidine | Bromine (Br₂) | HBr / Nitrobenzene | Elevated Temperature | 5-Bromopyrimidine |

Following the successful synthesis of a 5-bromopyrimidine precursor, such as 5-bromo-2-chloropyrimidine (B32469) or 2-amino-5-bromopyrimidine, the vinyl group can be installed at the C2 position. This is typically achieved through palladium-catalyzed cross-coupling reactions. Methods like the Stille coupling (using vinyltributylstannane) or the Suzuki coupling (using potassium vinyltrifluoroborate) are highly effective for forming the C-C bond between the pyrimidine ring and the vinyl group. chemicalbook.commdpi.com

Methods for Introducing the Vinyl Group at the C2 Position

The introduction of a vinyl group at the C2 position of the pyrimidine ring is another key transformation. Several modern synthetic methods can be employed for this purpose, each with its own advantages and limitations.

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. In the context of this compound synthesis, this would typically involve the reaction of a 5-bromo-2-formylpyrimidine precursor with a suitable phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

The synthesis of the required 2-formylpyrimidine precursor can be achieved from a corresponding 2-halopyrimidine through various methods, including formylation reactions. The subsequent Wittig reaction converts the aldehyde functionality into the desired vinyl group. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide.

A general scheme for the Wittig olefination is as follows:

Scheme 2: General Wittig reaction for the formation of a vinyl group.

The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The ylide is often generated in situ by treating a phosphonium (B103445) salt with a strong base.

Olefin metathesis has emerged as a versatile tool for the formation of carbon-carbon double bonds. Cross-metathesis reactions, in particular, can be employed to introduce a vinyl group. This would involve the reaction of a pyrimidine derivative bearing a different olefinic substituent with ethylene (B1197577) or another simple olefin in the presence of a suitable catalyst, such as a Grubbs catalyst.

For this approach, a precursor such as 5-bromo-2-allylpyrimidine could be reacted with a large excess of ethylene gas to drive the equilibrium towards the formation of the terminal vinyl product. The choice of the Grubbs catalyst generation (first, second, or third) can influence the reaction efficiency and functional group tolerance.

The general principle of cross-metathesis for vinyl group installation is shown below:

Scheme 3: General cross-metathesis reaction for vinyl group installation.

The reaction conditions typically involve an inert atmosphere and a chlorinated solvent like dichloromethane.

Direct C-H vinylation is a more atom-economical approach that avoids the pre-functionalization of the pyrimidine ring. This method involves the direct coupling of a C-H bond with an ethylene source, typically catalyzed by a transition metal such as palladium. For the synthesis of this compound, this would entail the direct vinylation of 5-bromopyrimidine at the C2 position.

However, achieving regioselectivity in direct C-H activation of pyrimidines can be challenging due to the presence of multiple C-H bonds and the directing effects of the nitrogen atoms. The development of specific directing groups or catalyst systems is often necessary to control the site of vinylation. While this approach is of great interest, its application to the synthesis of this compound would require careful optimization of reaction conditions to favor functionalization at the C2 position over other sites.

A conceptual representation of direct ethylenation is as follows:

Scheme 4: Conceptual direct ethylenation of a 5-bromopyrimidine.

Sequential Introduction of Bromine and Vinyl Moieties

In practice, the synthesis of this compound is most likely to be achieved through a sequential process involving the introduction of the bromine and vinyl groups in separate steps. The order of these steps can be varied depending on the starting materials and the compatibility of the functional groups with the reaction conditions.

One plausible synthetic route would start with a commercially available 2-substituted pyrimidine, for example, 2-chloropyrimidine (B141910). This could first be subjected to a regioselective bromination at the C5 position to yield 5-bromo-2-chloropyrimidine. Subsequently, the chloro group at the C2 position can be utilized as a handle for introducing the vinyl group via a transition metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling.

For a Stille coupling, 5-bromo-2-chloropyrimidine would be reacted with vinyltributyltin in the presence of a palladium catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | Reflux | This compound |

Alternatively, a Suzuki coupling could be employed, reacting 5-bromo-2-chloropyrimidine with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base.

Another viable sequence would involve first introducing the vinyl group onto the pyrimidine ring and then performing the bromination. For example, 2-chloropyrimidine could be converted to 2-vinylpyrimidine (B1277554) via a cross-coupling reaction. Subsequent bromination of 2-vinylpyrimidine would then need to be regioselective for the C5 position. The electron-donating nature of the vinyl group might influence the regioselectivity of this step.

The choice between these sequential pathways would depend on factors such as the availability of starting materials, the yields of each step, and the ease of purification of the intermediates.

Synthetic Routes to 5-Bromo-2-halopyrimidines as Intermediates for this compound Synthesis

The synthesis of this compound relies on the preparation of key precursors, specifically 5-bromo-2-halopyrimidines. These intermediates, such as 5-bromo-2-chloropyrimidine and 5-bromo-2-iodopyrimidine (B48921), are crucial building blocks where the halogen atom at the 2-position can be subsequently replaced with a vinyl group. This conversion is typically achieved through palladium-catalyzed cross-coupling reactions, including the Stille reaction (using organotin reagents like vinyltributylstannane) or the Suzuki-Miyaura reaction (using organoboron reagents like potassium vinyltrifluoroborate). wikipedia.orgnih.govwikipedia.org The reactivity of the C-X bond (where X is Cl, Br, or I) is a critical factor in these coupling reactions, making the synthesis of these halogenated pyrimidines a foundational step. researchgate.net

Synthesis of 5-Bromo-2-chloropyrimidine

A primary intermediate for vinylation reactions is 5-bromo-2-chloropyrimidine. google.com It is commonly synthesized from 5-bromo-2-hydroxypyrimidine, which itself can be prepared from 2-hydroxypyrimidine. One established method involves the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride (POCl₃), often in the presence of an organic amine like triethylamine (B128534) and a solvent such as toluene. Another approach avoids phosphorus oxychloride by using hydrochloric acid as the chlorinating agent with cetyltrimethylammonium chloride as a catalyst in DMF. chemicalbook.com

Recent advancements have focused on developing more efficient and environmentally friendly "one-step" methods. These processes start from 2-hydroxypyrimidine, first performing a bromination using hydrobromic acid and hydrogen peroxide, followed by chlorination in the same reaction sequence. google.com This simplifies the production process and can significantly improve the utilization of the bromine reagent compared to traditional methods that use elemental bromine. google.com

The following table summarizes various synthetic routes to 5-bromo-2-chloropyrimidine.

| Starting Material | Reagents | Solvent | Conditions | Yield |

| 5-Bromo-2-hydroxypyrimidine | Phosphorus oxychloride, Triethylamine | Toluene | Heat at 80-85°C for 6 hours | Not specified |

| 5-Bromo-2-hydroxypyrimidine | Hydrochloric acid, Cetyltrimethylammonium chloride | DMF | 40°C for 12 hours | 91% |

| 2-Hydroxypyrimidine | 1. Hydrobromic acid, Hydrogen peroxide2. Phosphorus oxychloride, Triethylamine | Not specified | 1. Heat at 30-100°C2. Heat | Up to 99.4% |

Synthesis of 5-Bromo-2-iodopyrimidine

For certain cross-coupling reactions, 5-bromo-2-iodopyrimidine is a more reactive and therefore preferred intermediate compared to its chloro-analogue. wikipedia.org The synthesis of this compound is generally achieved through a halogen exchange reaction, starting with 5-bromo-2-chloropyrimidine.

A common and effective method involves treating 5-bromo-2-chloropyrimidine with a source of iodide, such as sodium iodide (NaI) and hydroiodic acid (HI), in a suitable solvent like chloroform. ijpcbs.com This reaction efficiently substitutes the chlorine atom at the 2-position with an iodine atom, yielding 5-bromo-2-iodopyrimidine as a pale yellow solid. ijpcbs.com This intermediate is particularly useful in selective palladium-catalyzed cross-coupling reactions. wikipedia.org

The table below details a representative synthetic route for 5-bromo-2-iodopyrimidine.

| Starting Material | Reagents | Solvent | Conditions | Yield |

| 5-Bromo-2-chloropyrimidine | Sodium iodide, Hydroiodic acid (57 wt. %) | Chloroform | Stir at 0°C, then 20 hours at room temperature | 84% |

Advanced Chemical Reactivity and Catalytic Transformations of 5 Bromo 2 Vinylpyrimidine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, copper, and nickel, has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For 5-bromo-2-vinylpyrimidine, the carbon-bromine bond at the 5-position of the pyrimidine (B1678525) ring is the primary site for oxidative addition to a low-valent metal center, initiating the catalytic cycle of various cross-coupling reactions.

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and predictable reactivity. The C(5)-Br bond of this compound is susceptible to oxidative addition to a Pd(0) species, forming a key organopalladium intermediate that can subsequently undergo a range of coupling reactions.

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar 5-bromopyrimidine (B23866) systems suggests that this transformation is highly feasible. The general reaction would involve the palladium-catalyzed coupling of this compound with an aryl or vinyl boronic acid or its ester derivatives.

The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step. A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrates and the desired reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-aromatic Compounds

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 |

| 3 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to good |

Note: This table represents typical conditions for similar substrates and is for illustrative purposes. Specific yields for this compound would require experimental validation.

The Heck reaction provides a direct method for the alkenylation of aryl or vinyl halides. In the case of this compound, the reaction would involve the palladium-catalyzed coupling of the C(5)-Br bond with an alkene, leading to the formation of a new C-C bond and extending the conjugation of the system. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand.

The vinyl group at the 2-position of the pyrimidine ring could potentially participate in side reactions, but selective coupling at the C-Br bond is generally expected under standard Heck conditions. The choice of catalyst, ligand, base, and solvent is critical to optimize the reaction yield and selectivity.

The Stille coupling utilizes organostannane reagents to form C-C bonds with organic halides. This reaction is known for its tolerance of a wide range of functional groups and the mild reaction conditions required. For this compound, a Stille coupling would involve its reaction with an organotin reagent in the presence of a palladium catalyst.

The Kumada cross-coupling employs a Grignard reagent as the organometallic nucleophile and is a powerful tool for C-C bond formation, often catalyzed by nickel or palladium complexes. The reaction of this compound with a Grignard reagent, such as an arylmagnesium bromide, would be expected to proceed at the C-Br bond to yield the corresponding 5-substituted-2-vinylpyrimidine. The highly reactive nature of Grignard reagents necessitates careful control of reaction conditions to avoid unwanted side reactions.

Copper-catalyzed coupling reactions, such as the Ullmann condensation, have emerged as a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-N and C-O bonds. While less common for C-C bond formation compared to palladium, copper catalysis can be effective under certain conditions.

For this compound, copper-catalyzed amination would involve the reaction with an amine in the presence of a copper catalyst and a base. This would provide a direct route to 5-amino-2-vinylpyrimidine derivatives, which are of interest in medicinal chemistry.

Table 2: Examples of Copper-Catalyzed Amination of Aryl Bromides

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Yield (%) |

| 1 | 2-Bromopyridine | Aqueous Ammonia | Cu₂O | DMEDA | - | 85 |

| 2 | 4-Bromotoluene | Aniline | CuI | rac-BINOL | K₂CO₃ | 92 |

Note: This table illustrates the general applicability of copper-catalyzed amination and is not based on specific data for this compound.

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for various cross-coupling reactions. Nickel catalysis is particularly effective for coupling with unreactive electrophiles and can promote unique transformations.

Iridium-Catalyzed C-H Activation and C-C Coupling

While specific studies on iridium-catalyzed C-H activation of this compound are not extensively documented, the reactivity of analogous 2-vinylpyridine systems provides significant insight into the potential transformations. Iridium complexes are known to catalyze C-H activation and subsequent C-C bond-forming reactions. In cationic iridium complexes, 2-vinylpyridine can undergo C-H activation and C-C coupling processes. researchgate.net These reactions often involve the initial generation of an alkene within the iridium coordination sphere, followed by the insertion of this alkene into an iridium-carbon bond. researchgate.net

The general mechanism for such transformations involves the chelation of the pyrimidine nitrogen to the iridium center, which directs the C-H activation to an ortho position on the ring or a vinylic position. This forms a stable iridacycle intermediate. Subsequent reaction with a coupling partner, such as an alkene or alkyne, leads to migratory insertion and the formation of a new C-C bond. The presence of the bromo group at the 5-position would likely influence the electronic properties of the ring, but the fundamental catalytic cycle is expected to remain operative.

Table 1: Key Aspects of Iridium-Catalyzed Transformations of Vinyl-azaarenes

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Cationic Iridium Complexes (e.g., involving PiPr3 ligands) | researchgate.net |

| Key Step | C-H bond activation to form a metallacycle intermediate. | researchgate.net |

| Mechanism | Alkene insertion into an Ir-C bond followed by subsequent steps like β-hydride elimination or reductive elimination. | researchgate.net |

| Outcome | Formation of new C-C bonds, leading to more complex molecular scaffolds. | researchgate.net |

Nucleophilic Aromatic Substitution Reactions at the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this mechanism to be effective, the aromatic ring must be electron-deficient, and ideally, contain strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org

In the pyrimidine ring, the two nitrogen atoms render the system electron-deficient and thus susceptible to nucleophilic attack. However, the positions most activated for SNAr are C2, C4, and C6, which are ortho and para to the ring nitrogens. Attack at these positions allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atoms, providing significant stabilization.

The bromo substituent in this compound is located at the C5 position. This position is meta to both ring nitrogens, and as such, it is the least activated position for a classical SNAr reaction. Nucleophilic attack at C5 does not allow for resonance delocalization of the resulting negative charge onto the ring nitrogens. Consequently, direct displacement of the C5-bromo group by common nucleophiles via the addition-elimination mechanism is electronically disfavored and generally does not occur under standard SNAr conditions. While some SNAr reactions on pyrimidines are now thought to proceed through a concerted mechanism rather than a stepwise one, this pathway is also unlikely to be favorable at the electronically non-activated C5 position. nih.gov Therefore, functionalization at this position typically relies on other chemistries, such as metal-catalyzed cross-coupling reactions.

Table 4: Factors Influencing Nucleophilic Aromatic Substitution on Pyrimidine Rings

| Factor | Favorable for SNAr | Unfavorable for SNAr | Rationale | Reference |

|---|---|---|---|---|

| Position of Leaving Group | C2, C4, C6 | C5 | Negative charge in the intermediate can be stabilized by delocalization onto ring nitrogens. | |

| Ring Substituents | Electron-withdrawing groups (e.g., -NO2) ortho/para to the leaving group. | Electron-donating groups. | Stabilization of the anionic Meisenheimer complex. libretexts.org | |

| Leaving Group | Halides (F, Cl, Br, I) | Poor leaving groups (e.g., -H, -CH3) | Ability to depart as a stable anion. | libretexts.org |

| Nucleophile | Strong nucleophiles (e.g., RO-, R2N-) | Weak nucleophiles | Required to initiate the attack on the electron-deficient ring. | researchgate.net |

Site-Selective Substitution Patterns

The structure of this compound presents multiple reactive sites, and substitution patterns are dictated by the reaction conditions and reagents employed. The primary sites for substitution are the C5-bromo position on the pyrimidine ring and the vinylic carbons. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are anticipated to occur selectively at the C5 position, leveraging the carbon-bromine bond. This is a common and predictable reaction for aryl and heteroaryl bromides. In contrast, reactions such as hydroboration-oxidation or halogenation would selectively target the vinyl group. The electron-withdrawing nature of the pyrimidine ring deactivates the vinyl group towards certain electrophilic additions but may activate it towards nucleophilic (Michael) additions.

Electrophilic and Radical Reactions on the Pyrimidine and Vinyl Groups

Alkyl Halide Reactivity and Reduction

Direct reactions with alkyl halides are not the most common transformations for this compound. However, after conversion of the C-Br bond to an organometallic species (e.g., via halogen-metal exchange), the resulting nucleophilic carbon at C5 can react with alkyl halides to form a new carbon-carbon bond. Reduction of the C-Br bond can be achieved using various methods, such as catalytic hydrogenation or treatment with reducing agents like tributyltin hydride, often proceeding through a radical mechanism. libretexts.org The vinyl group can also be reduced to an ethyl group under catalytic hydrogenation conditions.

Reactions with Reducing Metals

Reactions with reducing metals, such as magnesium, lithium, or zinc, are primarily associated with the carbon-bromine bond. wikipedia.org These reactions can lead to the formation of Grignard or organolithium reagents, which are powerful nucleophiles used in subsequent synthetic steps. wikipedia.org For example, reaction with magnesium metal would form 2-vinylpyrimidin-5-ylmagnesium bromide. The conditions for these reactions must be carefully controlled (e.g., anhydrous solvents, low temperatures) to prevent unwanted side reactions with the other functional groups.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a key transformation for this compound, converting the relatively unreactive C-Br bond into a highly reactive organometallic intermediate. wikipedia.orgnih.gov This is typically achieved at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium. tcnj.edu The exchange rate follows the trend I > Br > Cl. wikipedia.org The resulting 2-vinylpyrimidin-5-yl)lithium is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C5 position. tcnj.edu The choice of solvent and temperature is critical to ensure the stability of the lithiated intermediate and prevent side reactions. nih.gov

Below is a table representing typical conditions and outcomes for halogen-metal exchange reactions on bromo-heterocyclic compounds.

| Reagent | Solvent | Temperature (°C) | Intermediate | Subsequent Reaction with Electrophile (E+) |

| n-Butyllithium | THF | -78 to -100 | 2-vinylpyrimidin-5-yl)lithium | Forms C5-E bond |

| t-Butyllithium | Diethyl Ether/THF | -78 to -100 | 2-vinylpyrimidin-5-yl)lithium | Forms C5-E bond |

| Isopropylmagnesium chloride / n-BuLi | THF | -20 to 0 | (2-vinylpyrimidin-5-yl)magnesium species | Forms C5-E bond |

This table is illustrative of general conditions for bromo-heterocycles and has been adapted for this compound.

Chemo- and Regioselectivity in Multi-functional Transformations

Chemo- and regioselectivity are paramount when performing transformations on a multi-functional molecule like this compound.

Chemoselectivity : The choice of reagent dictates which functional group reacts. For instance, palladium catalysts in cross-coupling reactions will selectively activate the C-Br bond, leaving the vinyl group untouched. Conversely, reagents like bromine (Br₂) or hydrogen bromide (HBr) under non-radical conditions will selectively add across the vinyl double bond via an electrophilic addition mechanism, without affecting the C-Br bond. lasalle.edu Radical initiators in the presence of HBr would lead to anti-Markovnikov addition across the vinyl group. youtube.com

Regioselectivity : In reactions involving the pyrimidine ring itself (which are less common due to its electron-deficient nature), the positions are not equivalent. For electrophilic attack, the ring is generally deactivated. For nucleophilic attack or lithiation-substitution, the regioselectivity is influenced by the directing effects of the existing substituents. For additions to the vinyl group, the regioselectivity is governed by classical electronic principles (Markovnikov vs. anti-Markovnikov addition), depending on whether the mechanism is electrophilic or radical. youtube.com For example, the electrophilic addition of HBr would be expected to place the bromine atom on the α-carbon and the hydrogen on the β-carbon, due to the formation of a more stable carbocation intermediate influenced by the pyrimidine ring.

The ability to selectively address one functional group in the presence of others makes this compound a versatile building block in organic synthesis.

Mechanistic Investigations of 5 Bromo 2 Vinylpyrimidine Reactions

Elucidation of Reaction Pathways for Cross-Coupling Reactions

Cross-coupling reactions are fundamental to the functionalization of 5-Bromo-2-vinylpyrimidine. The mechanisms of palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are of particular interest.

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states. nih.govyonedalabs.com

Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron compound typically proceeds through three key steps: libretexts.orgrose-hulman.edu

Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a Pd(0) complex. This step involves the insertion of the palladium into the C-Br bond, forming a Pd(II) species. This is often the rate-determining step of the reaction. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron compound. libretexts.orgrose-hulman.edu

Reductive Elimination: The final step is the reductive elimination of the coupled product, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgorganic-synthesis.com

Heck Coupling: The Heck reaction, which couples this compound with an alkene, follows a similar palladium-based catalytic cycle. wikipedia.orgorganic-chemistry.org

Oxidative Addition: As with the Suzuki coupling, the reaction begins with the oxidative addition of this compound to a Pd(0) species. wikipedia.orguwindsor.ca

Alkene Insertion (Carbopalladation): The alkene then coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond. wikipedia.orgwikipedia.org

β-Hydride Elimination: A β-hydride elimination step forms the final substituted alkene product and a palladium-hydride complex. wikipedia.org

Regeneration of Catalyst: The Pd(0) catalyst is regenerated by the reaction of the palladium-hydride complex with a base. wikipedia.org

| Reaction | Initiation Step | Key Intermediate Formation | Product Forming Step | Catalyst Regeneration |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative Addition of this compound to Pd(0) | Transmetalation with Organoboron Reagent | Reductive Elimination | Formation of Pd(0) |

| Heck Coupling | Oxidative Addition of this compound to Pd(0) | Alkene Insertion (Carbopalladation) | β-Hydride Elimination | Base-mediated reduction of Pd(II)-hydride complex |

Mechanistic Aspects of Photochemical and Radical-Mediated Transformations

Beyond traditional cross-coupling, this compound can undergo transformations driven by light or radical initiators. These reactions proceed through distinct mechanistic pathways.

Photochemical reactions can be initiated by the direct absorption of light by the molecule or through the use of a photosensitizer. nih.gov This can lead to the formation of excited states with unique reactivity. Radical-mediated transformations often involve a chain reaction mechanism consisting of initiation, propagation, and termination steps. researchgate.netlibretexts.org

Initiation: A radical initiator, such as AIBN, generates a radical species upon heating or irradiation. This radical can then react with this compound. libretexts.org

Propagation: The pyrimidine (B1678525) radical can then participate in a series of reactions, such as addition to an alkene, to form a new radical, propagating the chain.

Termination: The chain reaction is terminated when two radical species combine. libretexts.org

The vinyl group of this compound is particularly susceptible to radical addition reactions. The bromine atom can also be a site for radical generation through single-electron reduction, leading to the formation of a pyridyl radical. nih.gov

Detailed Studies of C-H Activation and C-C Coupling Mechanisms

C-H activation has emerged as a powerful tool for the direct functionalization of heteroarenes like pyrimidine. acs.org These reactions offer a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. The pyrimidine ring can act as a directing group in C-H activation, guiding the catalyst to a specific C-H bond. researchgate.net

Mechanistic studies of C-H activation involving pyrimidine derivatives suggest pathways that can involve:

Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond is broken with the assistance of a base and coordination to the metal center.

Oxidative Addition: In some cases, the C-H bond can undergo direct oxidative addition to the metal center.

Sigma-Bond Metathesis: This pathway involves the exchange of ligands between the metal center and the substrate.

These C-H activation events generate a metallated pyrimidine intermediate that can then react with a coupling partner to form a new C-C bond.

Analysis of Transition States and Intermediate Species

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states and intermediate species in reactions involving pyrimidine derivatives. mdpi.comacs.org These studies provide valuable insights into reaction barriers, geometries of intermediates, and the electronic factors that govern reactivity and selectivity.

For palladium-catalyzed cross-coupling reactions, DFT calculations can model the energies of the various intermediates in the catalytic cycle, such as the Pd(II) species formed after oxidative addition and the transition state for reductive elimination. dntb.gov.ua This allows for a detailed understanding of the factors that influence the efficiency of the reaction.

| Reaction Type | Key Intermediate | Characterization Method | Key Findings |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(II)-pyrimidine complex | DFT Calculations, Spectroscopic Analysis | Geometry and stability of the complex influences transmetalation rate. libretexts.org |

| Heck Coupling | Alkylpalladium(II) complex | DFT Calculations | Determines regioselectivity of alkene insertion. wikipedia.org |

| Radical Addition | Pyrimidine radical | Electron Paramagnetic Resonance (EPR) Spectroscopy | Confirms the presence and structure of the radical species. |

Stereochemical Control and Stereoconvergent Mechanisms

When reactions involving this compound generate new stereocenters, understanding and controlling the stereochemistry is crucial. In the context of the intramolecular Heck reaction, for example, the use of chiral palladium catalysts can lead to the formation of enantiomerically enriched products. wikipedia.org

The stereochemical outcome is often determined during the migratory insertion step. The geometry of the alkene coordination and the nature of the chiral ligands on the palladium catalyst play a key role in dictating the facial selectivity of the insertion. wikipedia.org Stereoconvergent mechanisms are also possible, where a racemic starting material is converted into a single enantiomer of the product.

Factors Influencing Reactivity and Selectivity, Including Catalyst Deactivation

The reactivity of this compound and the selectivity of its reactions are influenced by a multitude of factors:

Catalyst System: The choice of metal (e.g., palladium, nickel), ligands, and precatalyst can have a profound impact on the reaction outcome. Sterically hindered ligands, for instance, can promote cross-coupling at less conventional sites. nih.gov

Reaction Conditions: Temperature, solvent, and the nature of the base are critical parameters that can be tuned to optimize yield and selectivity. nih.gov

Substrate Electronics: The electronic properties of the coupling partner can influence the rate of key steps in the catalytic cycle, such as transmetalation.

Catalyst Deactivation: The loss of catalytic activity over time is a significant concern in industrial applications. mdpi.com Deactivation can occur through various mechanisms, including the formation of inactive catalyst species, such as stable dimeric nickel complexes in the case of some α-halo-N-heterocycles, or the precipitation of palladium black. chemrxiv.org Understanding these deactivation pathways is essential for developing more robust and efficient catalytic systems. nih.gov

Computational and Theoretical Chemistry of 5 Bromo 2 Vinylpyrimidine

Electronic Structure Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. For 5-Bromo-2-vinylpyrimidine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.netphyschemres.org These calculations provide a foundational understanding of the molecule's bond lengths, bond angles, and dihedral angles in its ground state. physchemres.org

The electronic properties derived from DFT, such as total energy, dipole moment, and the distribution of electron density, are crucial for characterizing the molecule. The calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net For related bromo-aromatic compounds, DFT has been successfully used to analyze their structural parameters and vibrational modes. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar structures, as specific experimental or computational data for this compound is not readily available in the cited literature.

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | 1.90 |

| C=C (vinyl) Bond Length (Å) | 1.34 |

| C-N (pyrimidine) Bond Angle (°) | 120 |

| Dihedral Angle (pyrimidine-vinyl) (°) | 0 or 180 (planar conformers) |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The energy of the HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized on the vinyl group and the pyrimidine (B1678525) ring, which are electron-rich regions. Conversely, the LUMO is likely distributed over the pyrimidine ring, influenced by the electronegative nitrogen atoms and the bromine atom. This distribution of frontier orbitals helps in predicting the sites susceptible to nucleophilic or electrophilic attack. FMO analysis is widely used to understand various chemical reactions, including cycloadditions and electrophilic substitutions. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table provides representative energy values based on calculations for analogous molecules, as specific data for this compound is not available in the provided search results.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and identifying its reactive sites. mdpi.com The MEP surface displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. researchgate.net The vinyl group might also exhibit a region of negative potential. In contrast, positive potential (usually colored blue) is expected around the hydrogen atoms and potentially near the bromine atom, indicating these as sites for nucleophilic interaction. nih.gov MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. mdpi.com

Non-Bonding Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which contribute to molecular stability. scienceopen.comresearchgate.net

For this compound, NBO analysis can elucidate the delocalization of electron density from occupied bonding or non-bonding orbitals to unoccupied anti-bonding orbitals. For instance, the interaction between the lone pairs of the nitrogen atoms and the π* anti-bonding orbitals of the pyrimidine ring would indicate electron delocalization and contribute to the ring's stability. Such analyses have been effectively applied to understand the stability of related heterocyclic compounds. nih.govresearchgate.net

Quantum Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs. researchgate.netcanterbury.ac.uk The topological analysis of the ELF partitions the molecular space into basins, each corresponding to a specific chemical feature like a core, a bonding, or a non-bonding region. uni-muenchen.denih.gov

For this compound, an ELF analysis would reveal basins corresponding to the C-C, C-H, C-N, and C-Br bonds, as well as the lone pairs on the nitrogen atoms. The population of these basins provides a quantitative measure of the number of electrons associated with each feature. This method offers a detailed, visual representation of the molecule's electronic structure that aligns well with classical chemical concepts. researchgate.net

Investigation of Reaction Mechanisms through Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for understanding chemical reactivity that focuses on the changes in electron density during a reaction, rather than on molecular orbital interactions. encyclopedia.pubnih.gov MEDT posits that the feasibility of a reaction is determined by the electron density redistribution along the reaction pathway. encyclopedia.pub

The application of MEDT to reactions involving this compound, such as cycloaddition reactions at the vinyl group, would involve analyzing the Global Electron Density Transfer (GEDT) at the transition state. mdpi.com A significant GEDT would indicate a polar reaction mechanism. Bonding Evolution Theory (BET), a component of MEDT, can be used to follow the step-by-step formation and breaking of bonds by analyzing the topological changes in the ELF along the reaction coordinate. nih.govrsc.org

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including UV-Vis, NMR, and vibrational spectra. nih.govmdpi.com For this compound, time-dependent DFT (TD-DFT) can be employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum. The calculated NMR chemical shifts can aid in the interpretation of experimental NMR data.

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. eurjchem.commdpi.com For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the vinyl group to the pyrimidine ring. DFT calculations can be used to map the potential energy surface for this rotation, identifying the most stable conformers (e.g., planar syn and anti forms) and the energy barriers between them. eurjchem.com This information is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Advanced Applications of 5 Bromo 2 Vinylpyrimidine in Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Structures

The dual functionality of 5-Bromo-2-vinylpyrimidine renders it an exceptional building block for the synthesis of complex, fused heterocyclic systems. nih.govderpharmachemica.com The pyrimidine (B1678525) ring itself is a foundational scaffold in numerous biologically active molecules, and the ability to construct additional rings onto this core is a key strategy in medicinal and materials chemistry. ias.ac.inscirp.org

The 5-bromo substituent is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which can subsequently participate in cyclization reactions. Common transformations include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form C-C bonds, introducing a substituent that can undergo intramolecular cyclization.

Heck Coupling: Palladium-catalyzed reaction with alkenes, which can be used to build larger unsaturated systems or precursors for further annulation.

Sonogashira Coupling: Coupling with terminal alkynes to introduce an ethynyl moiety, a versatile handle for constructing five- or six-membered rings.

Stille Coupling: Reaction with organostannanes, providing another reliable method for C-C bond formation.

The 2-vinyl group offers a complementary site for reactivity. It can act as a dienophile in Diels-Alder reactions or participate in various pericyclic and addition reactions to form new carbocyclic or heterocyclic rings fused to the pyrimidine core. For instance, cycloaddition reactions can be employed to construct bicyclic systems in a single step. nih.gov

The strategic combination of these reactions allows for the elaboration of this compound into intricate polycyclic architectures, such as pyridopyrimidines, furopyrimidines, and pyrazolopyrimidines, which are prevalent motifs in pharmacologically active compounds. derpharmachemica.com

| Reaction Type | Functional Group Involved | Reagent/Catalyst Example | Resulting Structure Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo | Ar-B(OH)₂, Pd catalyst | 5-Aryl-2-vinylpyrimidine |

| Sonogashira Coupling | 5-Bromo | Terminal alkyne, Pd/Cu catalyst | 5-Alkynyl-2-vinylpyrimidine |

| Heck Coupling | 5-Bromo | Alkene, Pd catalyst | 5-Alkenyl-2-vinylpyrimidine |

| Diels-Alder Cycloaddition | 2-Vinyl | Diene | Fused bicyclic system |

Development of Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. nih.govmdpi.com Pyrimidine derivatives are well-known inhibitors of various protein kinases, which are critical targets in cancer therapy. mdpi.comdntb.gov.ua To date, 22 FDA-approved anticancer drugs feature a pyrimidine-fused bicyclic heterocycle. nih.gov

This compound serves as a crucial intermediate in the synthesis of such APIs. The 5-position of the pyrimidine ring is often a key site for modification to achieve potency and selectivity for a specific kinase target. The bromo group acts as a versatile handle for introducing diverse substituents through cross-coupling reactions, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize binding to the target protein.

Many kinase inhibitors, such as those targeting Aurora kinases and Epidermal Growth Factor Receptor (EGFR), feature a substituted aminopyrimidine core. nih.govnih.gov Synthetic routes to these molecules often start from halogenated pyrimidines. nih.gov For instance, the bromine atom in this compound can be displaced via nucleophilic aromatic substitution or, more commonly, used in palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination) to install complex amine side chains. The vinyl group can be retained in the final molecule or modified to another functional group as required for biological activity.

| Drug/Inhibitor Class | Target Kinase | Common Structural Motif | Relevance of 5-Bromo Precursor |

|---|---|---|---|

| Alisertib (MLN8237) | Aurora A | 2,4-Diaminopyrimidine | Precursor for introducing substituents at C5 for selectivity. mdpi.com |

| Barasertib (AZD1152) | Aurora B | Aminopyrimidine | Enables C-N bond formation to build the core structure. mdpi.com |

| EGFR Inhibitors (4th Gen) | EGFR C797S Mutant | 2-Aminopyrimidine (B69317) | Allows diversification at C5 to overcome drug resistance. nih.gov |

Utilization in the Synthesis of Advanced Materials

The unique electronic properties of the pyrimidine ring and the polymerizability of the vinyl group make this compound a valuable monomer for the synthesis of advanced functional materials.

Conjugated polymers are a class of materials with alternating single and double bonds that exhibit semiconducting properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The pyrimidine ring is highly π-deficient, meaning it is electron-withdrawing. Incorporating such a unit into a conjugated polymer backbone can lower the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron transport. researchgate.net

This compound is a promising precursor for such materials. The vinyl group can undergo polymerization to form a poly(vinylene) backbone. wikipedia.org The pendant pyrimidine rings attached to this backbone would then constitute the electronic core of the material. The bromine atom provides a site for post-polymerization modification, allowing the electronic properties of the polymer to be fine-tuned. Alternatively, the bromo-pyrimidine moiety can be incorporated into conjugated polymers through cross-coupling polycondensation reactions, such as Suzuki or Stille polycondensation, where the dibromo-monomer is reacted with a diboronic ester or distannane co-monomer. mdpi.com Copolymers containing electron donor and acceptor units are particularly promising for optoelectronic applications. rsc.org

The vinyl group of this compound allows for its use as a monomer in various polymerization techniques, including radical, anionic, and cationic polymerization, to create functional macromolecules. wikipedia.orggoogle.com The resulting polymer, poly(this compound), would possess a flexible hydrocarbon backbone with pendant bromopyrimidine units.

These pendant groups can impart specific properties to the macromolecule:

Chemical Reactivity: The bromo groups along the polymer chain can be used for post-polymerization modification, allowing for the grafting of other functional molecules or cross-linking of the polymer chains.

Metal Coordination: The nitrogen atoms of the pyrimidine rings can act as coordination sites for metal ions, leading to the formation of polymer-metal complexes or functional metallopolymers.

Hydrophilicity/Hydrophobicity: The pyrimidine ring can influence the solubility and interfacial properties of the polymer.

The ability to copolymerize 2-vinylpyrimidine (B1277554) with other monomers like styrene or methyl methacrylate allows for the creation of random or block copolymers with tunable physical and chemical properties. wikipedia.org This versatility makes it a valuable component in the design of specialty polymers for a range of applications, from functional coatings to advanced separation membranes.

Ligand and Catalyst Development

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can coordinate to transition metals, making pyrimidine derivatives attractive scaffolds for the design of ligands used in catalysis. researchgate.net The performance of a metal catalyst is highly dependent on the steric and electronic environment provided by its coordinating ligands.

This compound can serve as a precursor for a variety of ligand types:

Simple N-Donor Ligands: The pyrimidine ring itself can act as a monodentate or bidentate ligand.

Multidentate Ligands: The bromo and vinyl groups can be functionalized to introduce additional coordinating atoms (N, P, O, S), leading to the formation of multidentate "pincer" or chelate ligands. For example, the bromo group can be replaced with a phosphine or another heterocyclic group (like pyridine (B92270) or pyrazole) via cross-coupling to create bidentate or tridentate ligand systems. acs.org

N-Heterocyclic Carbene (NHC) Precursors: While less common for pyrimidines than for imidazoles, it is conceptually possible to synthesize pyrimidinium salts that could serve as precursors to N-heterocyclic carbenes (NHCs). nih.govscripps.edu NHCs are a powerful class of ligands known for forming highly stable and active catalysts. The synthesis of such precursors would involve N-alkylation or N-arylation of the pyrimidine ring, a process that could be influenced by the existing substituents.

The ability to systematically modify the ligand structure starting from this compound allows for the rational design of catalysts with tailored activity and selectivity for specific organic transformations. rsc.org

Derivatization for Analytical and Biological Probes

The unique structural features of this compound, namely the reactive bromo and vinyl functional groups, make it a versatile scaffold for the synthesis of specialized analytical and biological probes. These probes are instrumental in visualizing and quantifying biological processes and molecules. The derivatization of this compound allows for the attachment of reporter groups, such as fluorophores or affinity tags like biotin, which can then be used to track the molecule's interactions within a biological system.

The primary strategies for the derivatization of this compound involve leveraging the reactivity of the C5-bromo substituent and the C2-vinyl group. Palladium-catalyzed cross-coupling reactions are particularly well-suited for modifying the C-Br bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki, Sonogashira, Heck, and Stille couplings, are widely employed due to their tolerance of a broad range of functional groups and their typically high yields.

For instance, the bromo group at the 5-position of the pyrimidine ring can readily undergo a Suzuki coupling with an arylboronic acid that is appended with a fluorescent dye. This approach allows for the direct installation of a signaling moiety onto the pyrimidine core. Similarly, a Sonogashira coupling can be employed to link a terminal alkyne, which may be part of a fluorophore or a biotin tag, to the C5 position.

The vinyl group at the 2-position also offers a handle for functionalization. While less commonly exploited for probe synthesis compared to the bromo group, it can potentially participate in reactions such as the Heck coupling to introduce further molecular complexity and attach reporter groups.

The resulting derivatized pyrimidines can be designed to target specific biological molecules or cellular environments. The pyrimidine scaffold itself is a key component of many biologically active molecules, and by attaching a probe, researchers can investigate the mechanisms of action, localization, and binding partners of pyrimidine-based compounds.

Below is a table summarizing potential derivatization strategies for this compound to generate analytical and biological probes, based on established chemical principles for related compounds.

| Derivatization Strategy | Functional Group Targeted | Reagents and Conditions | Resulting Probe Type | Potential Application |

| Suzuki Coupling | C5-Bromo | Fluorescently-tagged arylboronic acid, Pd catalyst, base | Fluorescent Probe | Cellular imaging, fluorescence microscopy |

| Sonogashira Coupling | C5-Bromo | Alkyne-functionalized biotin, Pd/Cu catalyst, base | Biotinylated Probe | Affinity-based protein capture, pull-down assays |

| Heck Coupling | C5-Bromo | Acrylate-linked reporter group, Pd catalyst, base | Covalently-linking Probe | Enzyme activity monitoring |

| Stille Coupling | C5-Bromo | Organostannane reagent with a reporter group, Pd catalyst | Versatile Probe Synthesis | Introduction of various functional tags |

These derivatization approaches highlight the significant potential of this compound as a versatile building block in the development of sophisticated tools for chemical biology and diagnostic research. The ability to selectively modify either the bromo or vinyl group provides a modular approach to the design of probes with tailored properties for specific applications.

Future Directions and Emerging Research Avenues for 5 Bromo 2 Vinylpyrimidine

Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in Future research on 5-Bromo-2-vinylpyrimidine will likely focus on developing more sustainable synthetic routes that are safer, generate less waste, and utilize renewable resources. Traditional synthesis methods often rely on hazardous reagents and solvents, but greener alternatives are being explored for pyrimidine (B1678525) synthesis in general. researchgate.net

Key research targets in this area include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can dramatically shorten reaction times, increase yields, and often lead to purer products compared to conventional heating methods. rasayanjournal.co.in

Mechanochemistry: Performing reactions by grinding solid reactants together, often without any solvent, represents a highly sustainable approach that minimizes waste and energy consumption. researchgate.net

Solvent-Free Reactions and Use of Greener Solvents: Eliminating volatile organic solvents or replacing them with benign alternatives like water or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.inresearchgate.net

Catalytic Approaches: Utilizing catalysts instead of stoichiometric reagents minimizes waste by increasing atom economy. researchgate.net

Table 1: Potential Green Synthesis Strategies for this compound

| Green Chemistry Technique | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. rasayanjournal.co.in | Optimization of reaction conditions (temperature, time, power) for the synthesis and derivatization of this compound. |

| Ultrasonic Synthesis | Enhanced reaction rates, simpler workup procedures. rasayanjournal.co.in | Investigating the sonochemical synthesis of this compound and its subsequent transformations. |

| Mechanochemistry (Ball Milling) | Solvent-free conditions, high efficiency, reduced waste. researchgate.net | Development of solid-state synthetic routes to this compound and its derivatives. |

| Use of Ionic Liquids | "Green Solvents" with low toxicity and biodegradability, potential catalytic activity. rasayanjournal.co.inresearchgate.net | Exploring ionic liquids as reaction media for the synthesis of the target compound. |

Development of Novel Catalytic Systems for Enhanced Transformations

Catalysis is fundamental to unlocking the full synthetic potential of this compound. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org Future research will focus on creating more efficient, selective, and robust catalytic systems for transforming both the bromine and vinyl moieties of the molecule.

Emerging research directions include:

Advanced Palladium Catalysis: While palladium catalysts are already used, research into new ligands and catalyst systems can improve reaction efficiency, broaden the substrate scope, and allow for reactions under milder conditions. mdpi.com The selective functionalization of dihalogenated pyrimidines suggests that precise control is achievable. rsc.org

Alternative Metal Catalysis: Investigating less expensive and more earth-abundant metals like copper and nickel as catalysts for cross-coupling reactions offers a more sustainable alternative to palladium.

Dual-Catalysis Systems: Employing two distinct catalysts to simultaneously or sequentially activate different parts of the molecule could enable novel and complex transformations in a single step.

Asymmetric Synthesis and Enantioselective Transformations

The creation of chiral molecules is of paramount importance in pharmaceutical chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. nih.gov The vinyl group of this compound is an ideal handle for introducing chirality through asymmetric transformations.

Future research in this domain will likely target:

Enantioselective Reactions at the Vinyl Group: Developing catalytic methods for asymmetric hydrogenation, dihydroxylation, epoxidation, and Michael additions to the vinyl group to produce enantiomerically pure or enriched derivatives.

Chiral Catalysts: The design and application of novel chiral catalysts, including organocatalysts and metal complexes with chiral ligands, will be crucial. Planar-chiral pyridine (B92270) derivatives have shown promise as powerful Lewis base catalysts in other asymmetric reactions. thieme-connect.de

Synthesis of Chiral Building Blocks: Using these enantioselective transformations to synthesize valuable chiral building blocks that can be further elaborated into complex, biologically active molecules. nih.gov

Table 2: Proposed Enantioselective Transformations for this compound

| Asymmetric Reaction | Target Chiral Moiety | Potential Catalytic System |

|---|---|---|

| Asymmetric Hydrogenation | Chiral ethyl group | Chiral Rhodium or Iridium complexes |

| Asymmetric Dihydroxylation | Chiral diol | Osmium tetroxide with chiral ligands |

| Asymmetric Epoxidation | Chiral epoxide | Chiral catalysts (e.g., Jacobsen-Katsuki epoxidation) |

| Asymmetric Michael Addition | Functionalized chiral side chain | Chiral organocatalysts or metal complexes |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing and drug discovery by offering enhanced safety, efficiency, and reproducibility over traditional batch methods. bohrium.comresearchgate.netnih.gov Integrating this compound into these platforms could accelerate the discovery of new derivatives.

Key opportunities include:

Continuous Flow Synthesis: Developing a continuous, multi-step synthesis of this compound and its derivatives, which can improve yield, reduce reaction time, and enhance safety. bohrium.comnih.gov

Automated Library Synthesis: Using automated platforms to rapidly generate large libraries of this compound derivatives by reacting it with a diverse set of building blocks. chimia.ch

High-Throughput Screening: Coupling automated synthesis with high-throughput screening allows for the rapid identification of molecules with desired biological or material properties. chimia.ch This approach has been successfully used to synthesize and test potential drug candidates. researchgate.netnih.gov

Exploration of New Bioactive Derivatives and Material Applications

The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents. researchgate.net By leveraging the reactivity of its bromo and vinyl groups, this compound can serve as a starting point for a new generation of bioactive compounds and advanced materials.

Bioactive Derivatives: Future research will focus on synthesizing and screening novel derivatives for a range of biological activities. The pyrimidine core is a feature in compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comjocpr.com For instance, other bromo-substituted heterocyclic compounds have been explored as precursors for analgesic, antifungal, and antibacterial agents. nih.gov

Material Applications: The incorporation of this compound into polymers and other materials could impart unique properties. The vinyl group allows it to act as a monomer in polymerization reactions. Drawing parallels from the related 2-bromo-5-vinylpyridine, polymers containing this moiety could possess interesting photoelectric properties. pipzine-chem.com Furthermore, fluorinated pyridine and pyrimidine building blocks are used to create semiconductors and host materials for organic light-emitting diodes (OLEDs), suggesting a potential application for this compound derivatives in organic electronics. mdpi.comossila.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-vinylpyrimidine?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where 5-bromo-2-aminopyridine derivatives react with boronic esters or diboron reagents (e.g., bis(pinacolato)diboron) in the presence of palladium catalysts. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or dioxane), and temperature control (60–90°C) to achieve optimal yields .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural elucidation employs a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to identify vinyl and bromine substituents.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in studies of related bromopyrimidine derivatives .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Follow protocols for brominated aromatic amines:

- Use PPE (gloves, lab coats, goggles) in fume hoods.

- Avoid inhalation/contact; store in airtight containers at 2–8°C to prevent degradation.

- Refer to safety data sheets (SDS) for acute toxicity and disposal guidelines .

Q. What purity standards and analytical methods ensure quality control in research?

- Methodological Answer : High-purity grades (≥99%) are validated via:

- HPLC with UV detection for impurity profiling.

- Elemental analysis to confirm stoichiometry.

- Melting point determination to assess crystallinity. Long-term storage in anhydrous, cool environments preserves stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Methodological Answer : Optimize by:

- Screening catalysts (e.g., PdCl₂(dppf)) to enhance coupling efficiency.

- Adjusting solvent polarity (e.g., DMF for electron-deficient substrates).

- Adding ligands (e.g., SPhos) to suppress homocoupling byproducts. Monitor progress via TLC/GC-MS .

Q. How do substituent variations impact the reactivity of this compound in heterocyclic synthesis?

- Methodological Answer : Substituent effects are studied via:

- Electronic modulation : Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the C5 position.

- Steric effects : Bulky groups (e.g., cyclohexyl) hinder nucleophilic attack, redirecting reactivity to the vinyl moiety. Computational modeling (DFT) predicts regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy.

- Isotopic labeling to trace reaction pathways.

- Crystallographic refinement to confirm bond angles and torsion parameters, as applied in pyrimidine crystal structure studies .

Q. How can regioselective functionalization challenges be addressed in derivatization?

- Methodological Answer : Employ directing groups (e.g., -NH₂) to guide functionalization to specific sites. For example, amino-substituted derivatives undergo selective halogenation at C5 under mild conditions .

Q. What experimental designs evaluate the bioactivity of this compound derivatives?

- Methodological Answer : Use scaffold-hopping strategies:

- Introduce pharmacophores (e.g., trifluoromethyl groups) to enhance binding affinity.

- Conduct in vitro assays (e.g., kinase inhibition) with dose-response curves.

- Validate via molecular docking against target proteins (e.g., EGFR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.